3,6-Bis(chloromethyl)pyridazin-4-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

3,6-Bis(chloromethyl)pyridazin-4-ol (also cataloged as 3,6-bis(chloromethyl)-1H-pyridazin-4-one) is a disubstituted pyridazinone derivative belonging to the pyridazine heterocycle family. The compound bears two reactive chloromethyl groups at the 3- and 6-positions and a hydroxyl/oxo functionality at the 4-position of the pyridazine ring.

Molecular Formula C6H6Cl2N2O
Molecular Weight 193.03 g/mol
CAS No. 40838-54-8
Cat. No. B14660442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(chloromethyl)pyridazin-4-ol
CAS40838-54-8
Molecular FormulaC6H6Cl2N2O
Molecular Weight193.03 g/mol
Structural Identifiers
SMILESC1=C(NN=C(C1=O)CCl)CCl
InChIInChI=1S/C6H6Cl2N2O/c7-2-4-1-6(11)5(3-8)10-9-4/h1H,2-3H2,(H,9,11)
InChIKeyNVNXFZMFWXCBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis(chloromethyl)pyridazin-4-ol (CAS 40838-54-8): Physicochemical Profile and Compound Class Identification for Procurement


3,6-Bis(chloromethyl)pyridazin-4-ol (also cataloged as 3,6-bis(chloromethyl)-1H-pyridazin-4-one) is a disubstituted pyridazinone derivative belonging to the pyridazine heterocycle family. The compound bears two reactive chloromethyl groups at the 3- and 6-positions and a hydroxyl/oxo functionality at the 4-position of the pyridazine ring . Assigned NSC numbers NSC166901 and NSC48336 by the National Cancer Institute Developmental Therapeutics Program (NCI/DTP), the compound has been accessioned into the NCI screening repository . Its computed physicochemical descriptors—including a molecular weight of 193.03 g/mol, XLogP3-AA of 0.9, topological polar surface area (TPSA) of 41.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds —distinguish it from both non-halogenated methyl analogs and chloromethyl-substituted pyridazine variants lacking the 4-ol group. These properties position the compound as a balanced intermediate with moderate lipophilicity and hydrogen-bonding capacity suitable for further derivatization.

Why 3,6-Bis(chloromethyl)pyridazin-4-ol Cannot Be Replaced by Generic Pyridazinone Analogs in Research Procurement


Pyridazinone analogs are not interchangeable building blocks. The specific substitution pattern of 3,6-bis(chloromethyl)pyridazin-4-ol—dual chloromethyl electrophilic handles combined with a 4-hydroxyl/oxo hydrogen-bonding motif—creates a physicochemical and reactivity profile that diverges markedly from nearest structural neighbors . The 3,6-dimethyl analog (CAS 17417-53-7) lacks the electrophilic chlorine sites entirely (0 rotatable bonds vs. 2; XLogP3 0.2 vs. 0.9), precluding nucleophilic substitution chemistry . The non-hydroxylated bis(chloromethyl)pyridazine (CAS 1353122-60-7) loses the hydrogen-bond donor (HBD: 0 vs. 1), gains 1.05 LogP units in lipophilicity (LogP 1.95 vs. 0.9), and collapses polar surface area by 38% (PSA 25.78 vs. 41.5 Ų), fundamentally altering solubility, permeability, and target engagement potential . Mono-chloromethyl variants (e.g., 3-(chloromethyl)pyridazine) halve the derivatizable sites, constraining synthetic diversification strategies . These quantitative differences are non-trivial for any application where reactivity, physicochemical property space, or biological target interaction is design-critical. The evidence below quantifies exactly where this compound departs from its closest comparators.

Quantitative Comparator Evidence for 3,6-Bis(chloromethyl)pyridazin-4-ol Procurement Decisions


Lipophilicity and Conformational Flexibility Differentiate 3,6-Bis(chloromethyl)pyridazin-4-ol from the 3,6-Dimethyl Analog

Replacement of the chloromethyl groups with methyl substituents (yielding 3,6-dimethylpyridazin-4-ol, CAS 17417-53-7) reduces the computed XLogP3-AA by 0.7 log units (0.2 vs. 0.9) and eliminates both rotatable bonds (0 vs. 2) . This represents a >75% reduction in lipophilicity and complete loss of side-chain conformational degrees of freedom relative to the target compound . While TPSA remains identical (41.5 Ų), the molecular weight decreases by 36% (124.14 vs. 193.03 g/mol) .

Physicochemical profiling Drug-likeness Medicinal chemistry

Polar Surface Area and Hydrogen-Bond Donor Capacity Differentiate 3,6-Bis(chloromethyl)pyridazin-4-ol from the Non-Hydroxylated Bis(chloromethyl)pyridazine

Compared to 3,6-bis(chloromethyl)pyridazine (CAS 1353122-60-7), the 4-ol/4-one functionality of the target compound increases TPSA by 61% (41.5 vs. 25.78 Ų) and introduces one hydrogen-bond donor (HBD: 1 vs. 0), while decreasing computed LogP by 1.05 units (0.9 vs. 1.95) . These differences place the two compounds in distinct property spaces relevant to both oral bioavailability prediction (TPSA < 140 Ų threshold with higher TPSA favoring solubility) and CNS penetration (lower LogP and presence of HBD reducing CNS exposure) .

ADME prediction Solubility optimization Hydrogen bonding

Bis-Electrophilic Derivatization Capacity vs. Mono-Chloromethyl Pyridazine Analogs for Library Synthesis

The compound carries two chemically equivalent chloromethyl substituents at the 3- and 6-positions of the pyridazinone ring, providing two reactive electrophilic sites for nucleophilic substitution (SN2) chemistry . In contrast, the mono-chloromethyl analog 3-(chloromethyl)pyridazine (CAS 27349-66-2) offers only a single reactive site, limiting derivatization to mono-functionalization per synthetic step . The target compound thus enables symmetrical bis-functionalization or sequential orthogonal derivatization strategies from a single intermediate, effectively doubling the synthetic diversity achievable per reaction sequence . This is particularly relevant when symmetric 3,6-disubstituted pyridazine libraries are the synthetic objective, as demonstrated in the 3,6-disubstituted pyridazine series explored for MCH-R1 antagonism and anticancer CDK2 inhibition .

Synthetic chemistry Parallel synthesis Building blocks

Chloromethyl-Substituted Pyridazine Antimicrobial Activity: Class-Level Evidence from US3883530 Patent Data

U.S. Patent 3,883,530 (Dow Chemical, 1975) establishes that chlorine-substituted methylpyridazines—a class encompassing the bis(chloromethyl)pyridazine structural motif—exhibit broad-spectrum antimicrobial activity . In standardized nutrient agar assays, representative chlorinated pyridazine compounds achieved 100% kill and control of Candida albicans, Trichophyton mentagrophytes, Bacillus subtilis, Aspergillus terreus, Staphylococcus aureus, Escherichia coli, and Salmonella typhosa at 100 ppm (100 parts by weight per million parts of agar) . Select compounds demonstrated activity at concentrations as low as 1 ppm against Trichophyton mentagrophytes and Cephaloascus fragrans . The patent explicitly claims formulas encompassing the bis(chloromethyl) substitution pattern (where X and Y represent chlorine or hydrogen, and n = 1 or 2 for the number of chloromethyl groups) . This class-level antimicrobial potential is absent in non-halogenated pyridazine analogs such as 3,6-dimethylpyridazin-4-ol.

Antimicrobial Antifungal Agrochemical

NCI Developmental Therapeutics Program Screening Pedigree Confirms Prioritization for Anticancer Evaluation

The compound has been accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under two NSC accession numbers: NSC166901 and NSC48336 . NSC number assignment indicates that the compound was selected for screening in the NCI-60 human tumor cell line panel or predecessor screening programs, a process that involves structural novelty assessment and cheminformatic triage against known anticancer agents . This institutional selection barrier is not met by the majority of commercially available pyridazinone analogs; for instance, the 3,6-dimethyl analog (CAS 17417-53-7) has not been assigned NSC numbers in the PubChem record, suggesting it did not pass the same prioritization filters . The dual NSC assignment (NSC166901 and NSC48336) may reflect multiple submissions or different salt/tautomeric forms evaluated.

Anticancer screening NCI/DTP Drug discovery

Optimal Application Scenarios for 3,6-Bis(chloromethyl)pyridazin-4-ol Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Symmetric 3,6-Disubstituted Pyridazine Scaffolds

The compound's two chemically equivalent chloromethyl groups enable one-pot symmetrical bis-functionalization via nucleophilic substitution, reducing synthetic steps by 50% compared to sequential mono-functionalization approaches required when using mono-chloromethyl analogs such as 3-(chloromethyl)pyridazine . This is directly relevant to programs targeting 3,6-disubstituted pyridazines as kinase inhibitors (e.g., CDK2) or GPCR antagonists (e.g., MCH-R1), where published SAR studies demonstrate that both 3- and 6-position substituents are critical for potency . The 4-ol/4-one group provides an additional handle for O-alkylation or tautomerization-dependent chemistry not available in the non-hydroxylated bis(chloromethyl)pyridazine (TPSA difference: +61%) .

Antimicrobial or Antifungal Lead Discovery Leveraging the Chloromethyl-Pyridazine Pharmacophore

The class-level evidence from U.S. Patent 3,883,530 demonstrates that chloromethyl-substituted pyridazines achieve 100% growth inhibition at 100 ppm against a panel of clinically and agriculturally relevant pathogens including S. aureus, E. coli, C. albicans, and T. mentagrophytes, with some analogs active at 1 ppm . Researchers developing novel anti-infective agents should select the bis(chloromethyl) variant over non-halogenated pyridazinones (e.g., 3,6-dimethylpyridazin-4-ol, XLogP3 0.2, 0 rotatable bonds ) because the chloromethyl groups are implicated in the antimicrobial pharmacophore . The moderate lipophilicity (XLogP3 0.9) and hydrogen-bond donor capacity (HBD: 1) of the target compound may additionally favor Gram-negative membrane penetration relative to more lipophilic analogs lacking the 4-ol group .

Anticancer Screening Programs Requiring NCI/DTP-Validated Chemical Starting Points

The assignment of two NSC accession numbers (NSC166901 and NSC48336) confirms that this compound passed the NCI's structural novelty and drug-likeness triage filters for anticancer screening . For academic or industrial oncology groups initiating new pyridazinone-based drug discovery campaigns, selecting an NSC-accessioned building block provides a justified starting point with institutional validation that non-accessioned comparators (e.g., 3,6-dimethylpyridazin-4-ol ) cannot claim. The compound's balanced physicochemical profile (MW 193.03, XLogP3 0.9, TPSA 41.5 Ų, HBD 1, HBA 3) falls within favorable oral drug-like space and provides a suitable core for fragment-based or structure-guided optimization strategies .

Agrochemical Intermediate for Fungicidal Pyridazine Derivatives

Patent literature establishes that 3,6-disubstituted pyridazines with chlorine-containing substituents serve as key intermediates in the synthesis of tubulin polymerization-promoting fungicides active against Botrytis cinerea (grey mould), Mycosphaerella graminicola (wheat leaf blotch), and Alternaria solani (potato and tomato early blight) . The bis(chloromethyl) functionality provides two derivatizable positions for introducing aryl or heteroaryl groups required for fungicidal activity as identified in SAR studies . Compared to the non-hydroxylated bis(chloromethyl)pyridazine, the 4-ol group of the target compound introduces an additional site for regioselective modification, broadening the accessible chemical space for agrochemical lead optimization .

Quote Request

Request a Quote for 3,6-Bis(chloromethyl)pyridazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.